PF-543

Übersicht

Beschreibung

PF-543 ist ein potenter und selektiver Inhibitor der Sphingosin-Kinase 1, einem Enzym, das die Produktion von Sphingosin-1-Phosphat aus Sphingosin katalysiert. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Krebs und entzündliche Erkrankungen, erhebliche Aufmerksamkeit erlangt .

Wissenschaftliche Forschungsanwendungen

PF-543 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Sphingosin-Kinase 1 selektiv hemmt, wodurch die Produktion von Sphingosin-1-Phosphat reduziert wird. Diese Hemmung stört verschiedene zelluläre Prozesse, darunter Zellwachstum, -überleben und -migration. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Sphingosin-1-Phosphat-Rezeptor und nachgeschaltete Signalwege, die zelluläre Funktionen regulieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein gängiger Syntheseweg umfasst die Verwendung kommerzieller Ausgangsmaterialien, die einer Reihe von Reaktionen wie Alkylierung, Sulfonierung und Cyclisierung unterzogen werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von PF-543 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Umweltverträglichkeit optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um this compound in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PF-543 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen beinhalten oft kontrollierte Temperaturen, spezifische pH-Werte und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound Oxide ergeben, während die Reduktion reduzierte Derivate produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Verbindungen mit verschiedenen funktionellen Gruppen führen .

Wirkmechanismus

PF-543 exerts its effects by selectively inhibiting sphingosine kinase 1, thereby reducing the production of sphingosine-1-phosphate. This inhibition disrupts various cellular processes, including cell growth, survival, and migration. The molecular targets and pathways involved include the sphingosine-1-phosphate receptor and downstream signaling pathways that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

FTY720 (Fingolimod): Ein weiterer Sphingosin-Kinase-Inhibitor mit einem anderen Wirkmechanismus.

SKI-II: Ein nicht-lipidischer Sphingosin-Kinase-Inhibitor mit breiterer Spezifität

Einzigartigkeit von PF-543

This compound zeichnet sich durch seine hohe Selektivität für die Sphingosin-Kinase 1 und seine potenten inhibitorischen Wirkungen aus. Im Gegensatz zu anderen Inhibitoren hat this compound eine einzigartige nicht-lipidische Struktur, die zu seiner Spezifität und Wirksamkeit beiträgt .

Biologische Aktivität

PF-543 is a potent and selective inhibitor of sphingosine kinase 1 (SphK1), a key enzyme involved in sphingolipid metabolism. This compound has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound primarily functions by inhibiting SphK1, leading to decreased levels of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell proliferation and survival. By reducing S1P levels, this compound induces various cellular responses, including apoptosis and autophagy, particularly in cancer cells.

Key Findings:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound treatment leads to a dose- and time-dependent decrease in cell viability across several cancer cell lines, including head and neck squamous cell carcinoma (SCC) cells. For instance, treatment with 25 µM this compound resulted in only 19.8% cell viability after 72 hours in Ca9-22 cells .

- Induction of Cell Death Mechanisms : this compound has been demonstrated to induce both necrosis and apoptosis in SphK1-expressing SCC cells. Flow cytometry analyses revealed that the compound increased the proportion of necrotic cells from 30.4% to 45.8% when combined with autophagy inhibitors .

Autophagy Induction

This compound has been shown to induce autophagy as a protective mechanism against cell death. This process is characterized by the conversion of LC3-I to LC3-II, which is indicative of autophagosome formation.

Research Insights:

- Autophagy Inhibition Effects : The use of autophagy inhibitors like wortmannin and bafilomycin A1 alongside this compound resulted in increased necrosis and apoptosis, suggesting that autophagy may serve a cytoprotective role in this context .

- Reactive Oxygen Species (ROS) Role : The cytotoxic effects of this compound were mitigated by ROS scavengers such as N-acetyl-l-cysteine (NAC), indicating that ROS production is a significant factor in this compound-induced cell death .

In Vivo Studies

This compound's efficacy extends beyond in vitro studies. It has shown promise in various animal models for treating inflammatory conditions and fibrosis.

Case Studies:

- Ulcerative Colitis Model : In murine models of dextran sodium sulfate-induced ulcerative colitis, this compound improved symptoms and reduced inflammatory markers such as IL-1β and IL-6 .

- Pulmonary Fibrosis : this compound administration decreased the expression of profibrotic markers and reduced lung injury in models induced by bleomycin and asbestos exposure .

- Cardiovascular Applications : The compound has also been shown to improve endothelial function in hypertensive mice by inhibiting SphK1 activity, suggesting potential cardiovascular benefits .

Comparative Efficacy

To further understand the biological activity of this compound, it is useful to compare it with other sphingosine kinase inhibitors.

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 2 | High | Potent SphK1 inhibitor; induces apoptosis |

| Dthis compound | 11.24 | Moderate | Modified version; less effective than this compound |

| ABC294640 | 10 | High | Another SphK1 inhibitor with similar effects |

Eigenschaften

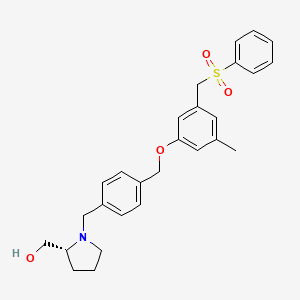

IUPAC Name |

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUXORBZRBIOMQ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735359 | |

| Record name | [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-82-1 | |

| Record name | [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.